9(S)-Pahsa

説明

特性

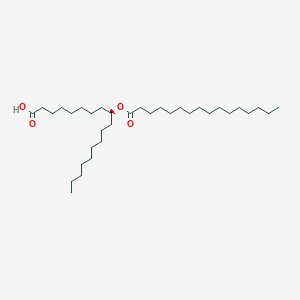

IUPAC Name |

(9S)-9-hexadecanoyloxyoctadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-YTTGMZPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Endogenous Role of 9(S)-PAHSA: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous lipid mediator, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA). As a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, this compound has emerged as a molecule of significant interest due to its multifaceted biological activities, including potent anti-inflammatory and insulin-sensitizing effects. This document details the current understanding of this compound's mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and outlines its principal signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel lipid mediators in metabolic and inflammatory diseases.

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and antidiabetic properties.[1][2] Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and their concentrations correlate strongly with insulin sensitivity.[3] The 9-PAHSA isomer is the most abundant PAHSA in human and mouse subcutaneous adipose tissue and serum.[2] Notably, the stereochemistry of 9-PAHSA is critical to its biological function, with the S-enantiomer, this compound, exhibiting distinct and often more potent effects compared to its R-enantiomer, particularly in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake.[2] This guide focuses specifically on the endogenous role and therapeutic potential of the this compound isomer.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily involving the activation of G-protein coupled receptors and modulation of key intracellular signaling pathways.

-

Improved Insulin Sensitivity and Glucose Homeostasis: this compound enhances glucose tolerance and insulin sensitivity. It promotes glucose-stimulated insulin secretion from pancreatic β-cells and enhances glucose uptake in peripheral tissues. One of the key cell surface receptors for PAHSAs is G-protein-coupled receptor 120 (GPR120), which upon activation, can potentiate insulin-stimulated glucose uptake.

-

Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties. It can attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB signaling pathway. This leads to a reduction in the secretion of pro-inflammatory cytokines.

-

Neuroprotection: Emerging evidence suggests a neuroprotective role for this compound. In models of diabetes-associated cognitive impairment, it has been shown to mitigate neuronal damage, reduce apoptosis, and suppress oxidative stress.

-

Cardioprotective Effects: Studies in diabetic mouse models indicate that 9-PAHSA can ameliorate cardiovascular complications by promoting autophagic flux and reducing myocardial hypertrophy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and 9-PAHSA.

Table 1: In Vivo Effects of this compound on Metabolic and Neurological Parameters in High-Fat Diet (HFD)-Induced Diabetic Mice

| Parameter | Treatment Group | Result | p-value | Reference |

| Fasting Blood Glucose | HFD + S-9-PAHSA | Significant decrease | < 0.001 | |

| Serum LDL | HFD + S-9-PAHSA | Significant decrease | Not specified | |

| Insulin Sensitivity (ITT) | HFD + S-9-PAHSA | Significant improvement | Not specified | |

| Bax (pro-apoptotic protein) | HFD + S-9-PAHSA | Significant reduction | < 0.0001 | |

| p-Bad (anti-apoptotic protein) | HFD + S-9-PAHSA | Significant increase | < 0.001 | |

| Bcl-xl (anti-apoptotic protein) | HFD + S-9-PAHSA | Significant increase | < 0.01 | |

| Bcl-2/Bax ratio | HFD + S-9-PAHSA | Significant increase | < 0.001 |

Table 2: In Vitro Anti-inflammatory Effects of 9-PAHSA

| Cell Type | Treatment | Effect | Concentration | p-value | Reference |

| RAW 264.7 Macrophages | LPS + 9-PAHSA | Suppression of IL-1β gene expression | 2-10 µM | Not specified | |

| RAW 264.7 Macrophages | LPS + 9-PAHSA | Suppression of IL-6 gene expression | 2-10 µM | Not specified | |

| Human CD4+ T-cells | CCL19 + 9-PAHSA | 27% decrease in cell migration | 10 µM | < 0.05 | |

| Human Monocyte-derived Dendritic Cells | LPS + 9-PAHSA | 2-fold reduction in CXCL10 secretion | 10 µM | < 0.05 | |

| Human Monocyte-derived Dendritic Cells | LPS + 9-PAHSA | 3.7-fold reduction in CXCL10 secretion | 100 µM | < 0.001 |

Table 3: Effects of 9-PAHSA on Hepatocyte Viability in an In Vitro Model of Steatosis

| Cell Type | Treatment | Effect on Cell Viability | Concentration | Reference |

| Primary Murine Hepatocytes | Oleic Acid + 9-PAHSA | Increased viability | 10-20 µM | |

| HepG2 Cells | Oleic Acid + 9-PAHSA | Up to 50% increase in viability | 20 µM |

Signaling Pathways

The biological activities of this compound are mediated by its interaction with several key signaling pathways.

GPR120-Mediated Anti-inflammatory and Insulin-Sensitizing Pathway

9-PAHSA acts as a ligand for GPR120. Activation of GPR120 can lead to the inhibition of the NF-κB pathway, thereby reducing the production of inflammatory cytokines. In adipocytes, GPR120 activation by 9-PAHSA enhances insulin-stimulated glucose uptake.

PI3K/AKT/mTOR Pathway in Neuroprotection and Metabolism

This compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, growth, and metabolism. In the context of diabetes-associated cognitive impairment, this compound-mediated regulation of this pathway contributes to its neuroprotective effects.

Autophagy Regulation in Cardioprotection

In diabetic cardiomyopathy, 9-PAHSA treatment has been observed to enhance cardiac autophagy, a key cellular process for removing damaged organelles and proteins. This effect is mediated through the p-AKT/mTOR/PI3KIII-BECN-1 pathway, contributing to reduced myocardial hypertrophy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

In Vivo High-Fat Diet (HFD)-Induced Diabetic Mouse Model

-

Objective: To assess the in vivo efficacy of this compound on metabolic and neurological parameters in a model of type 2 diabetes.

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

-

Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 5 months to induce obesity, insulin resistance, and cognitive impairment. A control group is maintained on a normal diet.

-

This compound Administration: this compound is administered daily by oral gavage at a dose of 30 mg/kg/day for a specified period (e.g., 4 weeks).

-

Assessments:

-

Glucose Homeostasis: Fasting blood glucose is measured weekly. Intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) are performed at the end of the treatment period.

-

Cognitive Function: Morris Water Maze and Y-maze tests are used to evaluate learning and memory.

-

Histopathology: Brain tissues (cortex and hippocampus) are collected for Nissl and Golgi staining to assess neuronal density and morphology.

-

Biochemical Analysis: Serum levels of insulin and LDL-C are measured. Brain tissue lysates are analyzed by Western blot for markers of apoptosis (Bax, Bcl-2) and oxidative stress.

-

In Vitro Anti-inflammatory Assay in Macrophages

-

Objective: To quantify the anti-inflammatory effects of 9-PAHSA on cytokine production in macrophages.

-

Cell Line: RAW 264.7 murine macrophage-like cells.

-

Protocol:

-

Seed RAW 264.7 cells at a density of 3 x 10^6 cells in a 10 cm petri dish.

-

Pre-treat cells with varying concentrations of 9-PAHSA (e.g., 2 µM and 10 µM) for a specified duration (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.

-

Incubate for a further period (e.g., 24 hours).

-

Harvest the cells for RNA isolation.

-

-

Readout:

-

Quantitative Reverse Transcription-PCR (RT-qPCR): Analyze the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and IL-6. Gene expression is normalized to a housekeeping gene (e.g., β-actin).

-

Synthesis and Chiral Separation of this compound

-

Synthesis: The synthesis of this compound can be achieved through various multi-step organic synthesis routes. One reported method involves a Grignard reaction with 9-bromo-1-nonene, followed by reactions with decanal, palmitic anhydride, and ozonolysis, with subsequent purification and resolution to obtain the pure S-enantiomer. Another approach utilizes enantiopure epichlorohydrin as a starting material.

-

Chiral Separation and Quantification:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Enantiomers of 9-PAHSA can be separated and quantified using a chiral liquid chromatography column.

-

Column: A Lux 3 µm Cellulose-3 column is a suitable choice.

-

Mobile Phase: An isocratic mobile phase of methanol/water/formic acid (e.g., 96:4:0.1) can be used.

-

Detection: Mass spectrometry is used for detection, typically in negative ionization mode. Under these conditions, R-9-PAHSA and S-9-PAHSA will have distinct retention times, allowing for their separation and individual quantification.

-

Therapeutic Potential and Future Directions

The diverse biological activities of this compound position it as a promising therapeutic candidate for a range of metabolic and inflammatory disorders. Its ability to improve insulin sensitivity, reduce inflammation, and offer neuro- and cardioprotection suggests its potential application in the treatment of type 2 diabetes, non-alcoholic steatohepatitis (NASH), neurodegenerative diseases, and cardiovascular complications associated with metabolic syndrome.

However, it is important to note that some studies have reported a lack of glucoregulatory effects of PAHSAs under certain experimental conditions, highlighting the need for further research to fully elucidate the factors influencing their in vivo efficacy.

Future research should focus on:

-

Identifying the specific enzymes responsible for the endogenous synthesis and degradation of this compound.

-

Conducting more extensive preclinical studies in various disease models to confirm its therapeutic efficacy and safety.

-

Optimizing drug delivery strategies to enhance its bioavailability and tissue-specific targeting.

-

Elucidating the full spectrum of its molecular targets and signaling pathways.

Conclusion

This compound is an endogenous lipid with significant therapeutic potential. Its ability to favorably modulate key pathways involved in metabolism, inflammation, and cell survival makes it a compelling molecule for further investigation and drug development. This technical guide provides a foundational resource for scientists and researchers dedicated to exploring the biology of this compound and translating these findings into novel therapeutic strategies.

References

- 1. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

9(S)-PAHSA Signaling in Metabolic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathways and metabolic effects of 9(S)-hydroxypalmitoyl-stearic acid (9(S)-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of lipids. This compound has emerged as a bioactive lipid with significant potential in the context of metabolic diseases due to its anti-inflammatory and insulin-sensitizing properties.[1][2] This document details the molecular mechanisms of this compound action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and presents visual diagrams of its signaling cascades and experimental workflows.

Introduction to this compound

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with diverse biological activities.[1] Among these, this compound has garnered significant attention for its beneficial effects on glucose homeostasis and inflammation.[3][4] Levels of PAHSAs, including the 9(S) isomer, have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting a role in the pathophysiology of metabolic syndrome. Exogenous administration of this compound has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation in various preclinical models of metabolic disease.

Core Signaling Pathways of this compound

This compound exerts its biological effects through the activation and modulation of several key signaling pathways. The primary receptor for this compound is the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).

GPR120-Mediated Anti-inflammatory Signaling

Activation of GPR120 by this compound is a central mechanism for its potent anti-inflammatory effects. This signaling cascade involves the recruitment of β-arrestin-2 and subsequent inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.

PI3K/AKT Signaling and Insulin Sensitivity

This compound has been shown to improve insulin sensitivity, in part through the activation of the PI3K/AKT signaling pathway. This pathway is crucial for insulin-mediated glucose uptake and metabolism.

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on metabolic parameters.

Table 1: Effects of this compound on Glucose Homeostasis in Mice

| Parameter | Model | Treatment | Dose | Duration | Result | Reference |

| Glucose Tolerance | db/db mice | Oral gavage | 50 mg/kg | Acute | Slight improvement in glucose tolerance | |

| Fasting Blood Glucose | db/db mice | Oral gavage | 50 mg/kg | 2 weeks | Significant reduction compared to vehicle | |

| Insulin Sensitivity | High-fat diet-induced obese mice | Daily oral gavage | 30 mg/kg | 4 weeks | Improved insulin sensitivity | |

| GLP-1 Secretion | Mice | Administration | Not specified | Not specified | Stimulated GLP-1 secretion |

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Model | Treatment | Concentration | Result | Reference |

| LPS-induced NF-κB activation | 3T3-L1 adipocytes | Pre-treatment | Not specified | Abolished LPS-induced activation | |

| LPS-induced cytokine secretion | 3T3-L1 adipocytes | Pre-treatment | Not specified | Abolished LPS-induced secretion | |

| Adipose tissue inflammation | High-fat diet-fed mice | Administration | Not specified | Decreased adipose tissue inflammation |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vivo Administration of this compound in Mice

Protocol:

-

Animal Model: Male C57BL/6J or db/db mice are commonly used.

-

Vehicle Preparation: A common vehicle is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water.

-

This compound Solution Preparation: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose).

-

Administration: Administer the this compound solution to the mice via oral gavage once daily.

-

Duration: Treatment duration can range from a single acute dose to several weeks of chronic administration.

Oral Glucose Tolerance Test (OGTT)

Protocol:

-

Fasting: Fast mice for 6-8 hours with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail vein blood sample using a glucometer.

-

Glucose Administration: Administer a 2 g/kg body weight glucose solution orally.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC).

Insulin Tolerance Test (ITT)

Protocol:

-

Fasting: Fast mice for 4-6 hours.

-

Baseline Glucose: Measure baseline blood glucose.

-

Insulin Administration: Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

-

Data Analysis: Plot blood glucose levels as a percentage of the initial baseline concentration.

Quantification of this compound by LC-MS/MS

Protocol:

-

Lipid Extraction: Extract lipids from serum or tissue homogenates using a suitable method, such as a modified Bligh-Dyer extraction.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled 9-PAHSA) prior to extraction for accurate quantification.

-

Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography (LC).

-

Mass Spectrometry Detection: Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Parent Ion: m/z corresponding to deprotonated 9-PAHSA.

-

Fragment Ions: Specific fragment ions characteristic of 9-PAHSA.

-

Conclusion

This compound is a promising endogenous lipid with significant therapeutic potential for metabolic diseases. Its ability to improve insulin sensitivity and reduce inflammation through well-defined signaling pathways, primarily involving GPR120, makes it an attractive target for drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further investigate the biological roles of this compound and explore its therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical benefits.

References

- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. | Sigma-Aldrich [sigmaaldrich.com]

- 3. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 9(S)-Hydroxy-10(E),12(Z)-octadecadienoic Acid: A Technical Guide

A Note on Nomenclature: The compound of interest, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, is commonly referred to as 9(S)-HODE. It is an oxidized metabolite of the essential fatty acid, linoleic acid. The user's query referenced "9(S)-palmitic acid hydroxy stearic acid," which is likely a misnomer for 9(S)-HODE, the subject of this technical guide.

Introduction

9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid [9(S)-HODE] is a bioactive lipid mediator that plays a significant role in a variety of physiological and pathological processes. As a member of the oxidized linoleic acid metabolites (OXLAMs), 9(S)-HODE is generated through enzymatic and non-enzymatic pathways and exerts its effects by interacting with specific cellular receptors. This technical guide provides a comprehensive overview of the biological activities of 9(S)-HODE, its signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Biosynthesis of 9(S)-HODE

9(S)-HODE is synthesized from linoleic acid through several enzymatic pathways. The primary enzymes involved are cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes. These enzymes initially convert linoleic acid into 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE), which is then rapidly reduced to 9(S)-HODE.[1]

Biological Activities and Clinical Significance

9(S)-HODE has been implicated in a range of biological processes, from pain perception and inflammation to cancer and atherosclerosis. Its diverse roles are a consequence of its ability to activate multiple signaling pathways.

Pain Perception

9(S)-HODE is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the sensation of pain and heat.[1][2] This interaction is believed to contribute to both acute and chronic pain states.[1] Studies have shown that 9-HODE levels are elevated in neuronal tissues during chemotherapy-induced neuropathic pain.[2]

Inflammation and Immune Response

In the context of inflammation, 9(S)-HODE can have pro-inflammatory effects. In human keratinocytes, it has been shown to enhance the release of pro-inflammatory cytokines like IL-6 and IL-8. It also induces the chemotaxis of primary human monocytes. Furthermore, 9-HODE is a ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A, which is expressed in immune cells like macrophages and T-cells and is involved in inflammatory responses.

Atherosclerosis

The role of 9-HODE in atherosclerosis is complex. In advanced atherosclerotic lesions, 9-HODE is abundant and its pro-inflammatory actions through GPR132 can contribute to plaque progression and instability.

Cancer

The influence of 9(S)-HODE on cancer is multifaceted and appears to be cell-type dependent. It has been shown to reduce the viability of HL-60 human leukemia cells and induce apoptosis. In contrast, studies on colorectal cancer cells have suggested differential effects of 9-HODE enantiomers on cell growth and apoptosis.

Signaling Pathways of 9(S)-HODE

9(S)-HODE exerts its biological effects primarily through three key receptors: GPR132, TRPV1, and Peroxisome Proliferator-Activated Receptors (PPARs).

GPR132 Signaling Pathway

9(S)-HODE is a potent agonist of GPR132 (G2A). Activation of this G protein-coupled receptor, which is highly expressed in macrophages within atherosclerotic plaques, can lead to a G2/M cell cycle block and pro-inflammatory responses. In the context of pain, activation of GPR132 by 9-HODE can lead to the sensitization of TRPV1 channels through a protein kinase C (PKC)-dependent mechanism.

Caption: 9(S)-HODE signaling through the GPR132 (G2A) receptor.

TRPV1 Activation

9(S)-HODE directly activates the TRPV1 ion channel, leading to an influx of calcium ions. This activation is a key mechanism behind its role in pain perception, particularly in response to heat and inflammation.

References

An In-depth Technical Guide to the Anti-inflammatory Mechanism of 9(S)-PAHSA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. This compound has emerged as a significant signaling molecule with therapeutic potential in inflammatory and metabolic diseases. This document details its primary mechanisms of action, including G-protein coupled receptor 120 (GPR120) activation and subsequent downstream signaling cascades that inhibit the NF-κB pathway, as well as a secondary mechanism involving the antagonism of specific chemokine receptors. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise understanding of the core biological processes.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through two distinct pathways: activation of the G-protein coupled receptor 120 (GPR120) and antagonism of specific chemokine receptors. While some studies have suggested potential interactions with PPARγ, the direct activation by this compound is less established. Both this compound and its stereoisomer, 9(R)-PAHSA, have demonstrated anti-inflammatory activities, with some preliminary data suggesting they are equipotent in certain biological assays, though differences in their metabolic stability have been noted.[1]

GPR120-Mediated Inhibition of the NF-κB Pathway

A primary mechanism of action for this compound is its role as a ligand for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4).[2] GPR120 is recognized as a receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[2] The binding of this compound to GPR120 on immune cells, such as macrophages, initiates a signaling cascade that ultimately suppresses the pro-inflammatory NF-κB pathway.[3]

Upon activation by this compound, GPR120 recruits β-arrestin 2. The resulting GPR120/β-arrestin 2 complex internalizes and interacts with TAK1-binding protein 1 (TAB1), preventing its association with TGF-β-activated kinase 1 (TAK1). This sequestration inhibits the downstream phosphorylation and activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB, IκBα. By preventing IκBα degradation, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3] Studies using GPR120 knockdown models have shown that the anti-inflammatory effects of 9-PAHSA are significantly diminished, confirming the critical role of this receptor.

Caption: GPR120-mediated anti-inflammatory signaling pathway of this compound.

Chemokine Receptor Antagonism

A secondary, GPR120-independent mechanism involves the direct antagonism of specific chemokine G-protein coupled receptors. A broad receptor screening study revealed that 9-PAHSA can act as an antagonist for a subset of chemokine receptors, notably CCR6, CCR7, CXCR4, and CXCR5, with IC50 values in the low micromolar range. By blocking these receptors, 9-PAHSA can inhibit the migration and activation of immune cells, such as T-cells and dendritic cells, which are key drivers of chronic inflammation. This antagonistic activity on chemokine receptors may contribute to its observed weak anti-inflammatory effects at higher concentrations and in specific contexts, such as reducing LPS-induced secretion of the chemokine CXCL10.

Caption: this compound mechanism as a chemokine receptor antagonist.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers and processes from key in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of 9-PAHSA

| Cell Type/Model | Stimulant | 9-PAHSA Concentration(s) | Measured Effect | Key Findings | Reference(s) |

| Human Cellular Model (MIMIC® PTE) | LPS (10 ng/mL) | 10 µM, 100 µM | Chemokine Secretion (CXCL10) | 2-fold and 3.7-fold reduction in LPS-induced CXCL10 secretion, respectively. | |

| Murine Macrophages (RAW 264.7) | LPS | 25 µM, 50 µM | IL-6 Secretion | Dose-dependent reduction in IL-6 levels. | |

| 3T3-L1 Adipocytes | LPS | Not specified | NF-κB Activation & Cytokine Secretion | Abolished LPS-induced NF-κB activation and subsequent cytokine secretion. | |

| Chemokine Receptor Binding Assays | N/A | IC50 determination | Antagonist Activity at Chemokine Receptors | IC50 values: CCR6 (1.7 µM), CCR7 (3.2 µM), CXCR4 (3.9 µM), CXCR5 (19 µM). | |

| GPR120 Activation Assay | N/A | IC50 determination | Agonist Activity at GPR120 | Weak agonism observed with an IC50 of 19 µM. |

Table 2: In Vivo Anti-inflammatory Effects of 9-PAHSA

| Animal Model | Treatment Protocol | Duration | Key Anti-inflammatory Findings | Reference(s) |

| High-Fat Diet (HFD)-fed Mice | 30 mg/kg/day, oral gavage | 1 month | Reduced adipose tissue inflammation. | |

| Dextran Sulfate Sodium (DSS) Colitis | 5 mg/kg (racemic 9-PAHSA), oral gavage | 10 days | Prevented weight loss, improved colitis scores, and reduced pro-inflammatory cytokine/chemokine expression. | |

| db/db Mice (Type 2 Diabetes Model) | 50 mg/kg/day, oral gavage | 4 weeks | Ameliorated carotid vascular calcification and myocardial hypertrophy. | |

| Chow-fed Mice | 15 mg/kg/day (racemic 5- & 9-PAHSA), oral gavage | 21 days | Modulated gut microbiota and reduced systemic inflammation in female mice. |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in Murine Macrophages

This protocol describes a typical experiment to assess the ability of this compound to suppress lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.

Objective: To quantify the dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by this compound in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (enantiomerically pure)

-

Lipopolysaccharide (LPS) from E. coli

-

DMSO (vehicle for this compound)

-

Phosphate-Buffered Saline (PBS)

-

24-well tissue culture plates

-

ELISA kits for murine TNF-α and IL-6

-

Reagents for RT-qPCR (optional, for gene expression analysis)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells into 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM). The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.1%). Replace the culture medium with the this compound-containing medium or vehicle control medium and pre-incubate the cells for 1-2 hours.

-

Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plates for a specified period, typically 6 hours for TNF-α and 24 hours for IL-6 analysis.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by this compound at each concentration relative to the LPS-only treated group.

Caption: Experimental workflow for in vitro testing of this compound.

In Vivo DSS-Induced Colitis Model

This protocol provides a general framework for inducing chronic colitis in mice using Dextran Sulfate Sodium (DSS) and for evaluating the therapeutic efficacy of this compound.

Objective: To assess the ability of orally administered this compound to ameliorate the clinical and histological signs of colitis in a DSS-induced mouse model.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS, MW 36,000-50,000)

-

This compound

-

Vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% sterile water)

-

Oral gavage needles

-

Materials for clinical scoring (scale, hemoccult test strips)

-

Materials for histology (formalin, paraffin, H&E stain)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Induction of Colitis: Administer 2.0-3.0% (w/v) DSS in the drinking water for 5-7 days. This can be followed by a period of normal drinking water to induce a chronic, relapsing model (e.g., 3 cycles of 5 days of DSS followed by 7-10 days of normal water).

-

Treatment Groups: Randomly assign mice to experimental groups:

-

Control (no DSS, vehicle treatment)

-

DSS + Vehicle

-

DSS + this compound (e.g., 5-30 mg/kg/day)

-

-

This compound Administration: Prepare the this compound suspension in the vehicle. Administer this compound or vehicle daily via oral gavage, starting either concurrently with DSS administration or as a therapeutic intervention after colitis is established.

-

Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hematochezia). Calculate a Disease Activity Index (DAI) score based on these parameters.

-

Termination and Tissue Collection: At the end of the study (e.g., day 21-35), euthanize the mice. Excise the entire colon and measure its length and weight.

-

Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for severity of inflammation, ulceration, and crypt damage.

-

Cytokine Analysis: Homogenize a portion of the colon tissue to measure pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) by ELISA or qPCR.

Quantification of this compound in Biological Samples

The analysis of this compound in tissues and plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.

Procedure Outline:

-

Lipid Extraction: Homogenize tissue or mix plasma with a solvent mixture (e.g., chloroform/methanol/PBS). An internal standard, such as ¹³C-labeled 9-PAHSA, is added to account for extraction efficiency.

-

Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to enrich the FAHFA fraction and remove interfering lipids.

-

LC-MS/MS Analysis: The enriched sample is injected into a liquid chromatograph, often equipped with a chiral column to separate the S and R stereoisomers. The separated lipids are then ionized (typically by negative electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity for 9-PAHSA.

Conclusion

This compound is an endogenous lipid mediator with potent anti-inflammatory properties, making it a molecule of significant interest for therapeutic development. Its primary mechanism of action involves the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB pathway. Additionally, its ability to antagonize specific chemokine receptors provides a secondary, complementary anti-inflammatory mechanism. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers to further investigate the biology of this compound and explore its potential in treating a range of inflammatory diseases. Future research should focus on further delineating the structure-activity relationships, exploring GPR120-independent effects, and translating these preclinical findings into clinical applications.

References

- 1. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 9(S)-PAHSA in Regulating Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-hydroxy stearic acids esterified with palmitic acid, particularly the 9(S) enantiomer of palmitic acid hydroxy stearic acid (9(S)-PAHSA), have emerged as a class of endogenous lipids with potential regulatory roles in glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's function, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and illustrating the proposed signaling pathways. While initial findings have highlighted its promise in improving insulin sensitivity and glucose tolerance, the field is marked by some conflicting reports, underscoring the need for further rigorous investigation. This document aims to serve as a valuable resource for researchers actively engaged in elucidating the therapeutic potential of this compound for metabolic diseases.

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of bioactive lipids that have garnered significant interest for their potential anti-diabetic and anti-inflammatory properties.[1][2] Levels of PAHSAs have been found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their circulating levels correlate with insulin sensitivity.[3] The 9-PAHSA isomer is often the most abundant in mammalian tissues.[1][2] This guide focuses specifically on the this compound enantiomer, which has shown greater biological activity in some studies compared to its R-enantiomer, particularly in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake.

Quantitative Data on the Effects of this compound on Glucose Homeostasis

The effects of this compound on glucose metabolism have been investigated in various preclinical models, with some studies demonstrating significant improvements while others report a lack of efficacy. The following tables summarize the key quantitative findings from these studies to provide a comparative overview.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Homeostasis in Rodent Models

| Study Reference | Animal Model | Treatment Details | Key Findings |

| Yore et al., 2014 | Aged, glucose-intolerant chow-fed and high-fat diet (HFD)-fed mice | Single oral dose of 9-PAHSA | Improved glucose tolerance; Stimulated GLP-1 and insulin secretion. |

| Syed et al., 2018 | Chow-fed and HFD-fed mice | Chronic subcutaneous PAHSA treatment | Improved insulin sensitivity and glucose tolerance. |

| Wang et al., 2021 | db/db mice | 50 mg/kg 9-PAHSA daily for 4 weeks | Lowered ambient glycemia and improved glucose tolerance after 2 weeks of administration. |

| Huang et al., 2025 | High-fat diet-induced diabetic cognitive impairment mouse model | 30 mg/kg/day S-9-PAHSA | Improved glucose homeostasis, including fasting blood glucose, glucose tolerance, and insulin sensitivity. |

| Pflimlin et al., 2018 | Diet-induced obese (DIO) mice | Acute and subchronic treatment with 9-PAHSA | No significant improvement in the deranged metabolic status. |

| Kuda et al., 2016 | Mice | Not specified | Beneficial metabolic effects. |

| Lee et al., 2016 | Murine colitis model | 5- and 9-PAHSA treatment | Regulated innate and adaptive immune responses. |

Table 2: In Vitro Effects of 9-PAHSA on Glucose Metabolism

| Study Reference | Cell Model | Treatment Details | Key Findings |

| Yore et al., 2014 | Adipocytes | 9-PAHSA treatment | Enhanced insulin-stimulated glucose uptake via GPR120. |

| Pflimlin et al., 2018 | 3T3-L1 adipocytes, human subcutaneous adipocytes | Pre-incubation with 9-PAHSA | Did not increase basal or insulin-stimulated glucose uptake. |

| Aryal et al., 2021 | Not specified | S-9-PAHSA treatment | Enhanced glucose-stimulated insulin secretion (GSIS) and glucose uptake. |

| Schultz Moreira et al., 2020 | Steatotic hepatocytes (HepG2 and primary murine) | 10 µM, 20 µM, and 40 µM 9-PAHSA | Increased viability and reduced steatosis. |

Signaling Pathways in this compound-Mediated Glucose Regulation

The biological effects of this compound are believed to be mediated through several signaling pathways, primarily involving G-protein coupled receptors and modulation of inflammatory responses.

GPR120 Activation and Downstream Signaling

9-PAHSA has been identified as an agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 in adipocytes has been shown to enhance insulin-stimulated glucose uptake. However, some studies have reported that 9-PAHSA is a very weak agonist of GPR120.

Caption: this compound activates GPR120, leading to downstream signaling that enhances glucose uptake.

PI3K/AKT Signaling Pathway

Studies have suggested that S-9-PAHSA may regulate glycolipid metabolism by upregulating the PI3K/AKT pathway. This pathway is central to insulin signaling and promotes glucose uptake and utilization.

Caption: this compound may enhance insulin signaling through the PI3K/AKT pathway.

Anti-inflammatory Effects

Chronic low-grade inflammation is a key feature of insulin resistance. 9-PAHSA has been shown to exert anti-inflammatory effects, which may contribute to its beneficial metabolic properties. One proposed mechanism is the inhibition of the NF-κB pathway.

Caption: this compound's anti-inflammatory action via GPR120-mediated NF-κB inhibition.

Experimental Protocols

Accurate and reproducible quantification of this compound and assessment of its biological activity are crucial for advancing research in this area.

Quantification of this compound in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

Lipid Extraction from Adipose Tissue:

-

Homogenize 100-150 mg of adipose tissue on ice in a mixture of 1.5 mL phosphate-buffered saline (PBS), 1.5 mL methanol, and 3 mL chloroform containing an internal standard (e.g., ¹³C₄-9-PAHSA).

-

Centrifuge the homogenate to separate the aqueous and organic phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried lipid extract in a non-polar solvent.

-

Load the sample onto a silica SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove neutral lipids.

-

Elute the FAHFAs with an appropriate solvent mixture.

-

Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Utilize a C18 column for reverse-phase separation.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode.

-

Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Caption: General workflow for the extraction and quantification of this compound.

In Vivo Assessment of Glucose Homeostasis

Oral Glucose Tolerance Test (OGTT):

-

Fast mice overnight.

-

Administer 9-PAHSA or vehicle orally.

-

After a specified time (e.g., 30 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).

Insulin Tolerance Test (ITT):

-

Fast mice for a shorter duration (e.g., 4-6 hours).

-

Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight).

-

Measure blood glucose levels at baseline (0 min) and at subsequent time points (e.g., 15, 30, 45, and 60 min).

In Vitro Glucose Uptake Assay

¹⁴C-Glucose Uptake in Adipocytes:

-

Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

-

Pre-incubate the adipocytes with 9-PAHSA or vehicle for a specified duration (e.g., 48 hours).

-

Stimulate the cells with various concentrations of insulin in the continued presence of 9-PAHSA or vehicle.

-

Add ¹⁴C-labeled glucose and incubate for a short period.

-

Wash the cells to remove extracellular glucose.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the rate of glucose uptake.

Conclusion and Future Directions

This compound is a promising endogenous lipid with the potential to modulate glucose homeostasis. The existing data, although at times conflicting, suggest that it may improve insulin sensitivity and glucose tolerance through mechanisms involving GPR120 activation, enhancement of PI3K/AKT signaling, and anti-inflammatory effects. However, the lack of consistent findings across different studies highlights the need for standardized protocols and further investigation into the optimal dosing, delivery methods, and specific metabolic contexts in which this compound exerts its beneficial effects. Future research should focus on clarifying its precise molecular targets, delineating the contributions of its various signaling pathways, and ultimately, evaluating its therapeutic potential in well-controlled clinical trials for the management of type 2 diabetes and other metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

9(S)-PAHSA: A Novel Endogenous Lipid with Insulin-Sensitizing Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory effects.[1][2] Among these, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) has emerged as a particularly promising molecule for its role in improving insulin sensitivity and glucose metabolism.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its effects on insulin sensitivity, the underlying molecular mechanisms, and detailed experimental methodologies for its study.

Core Concepts

Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, PAHSAs are a family of fatty acid esters of hydroxy fatty acids (FAHFAs).[5] Levels of PAHSAs, including 9-PAHSA, have been found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity. Exogenous administration of 9-PAHSA in mouse models of obesity and type 2 diabetes has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity. The S-enantiomer, this compound, has demonstrated greater biological activity in promoting glucose-stimulated insulin secretion and glucose uptake compared to its R-enantiomer.

Quantitative Data on the Effects of this compound on Insulin Sensitivity

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of 9-PAHSA on markers of insulin sensitivity and glucose metabolism.

Table 1: In Vivo Effects of 9-PAHSA in Mouse Models of Diabetes and Obesity

| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |

| Fasting Blood Glucose | High-Fat Diet (HFD) induced diabetic mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Significant reduction in fasting blood glucose levels. | |

| db/db mice | 50 mg/kg 9-PAHSA for 2 weeks | Remarkable glucose-lowering effect. | ||

| Glucose Tolerance | HFD-induced diabetic mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Improved glucose tolerance. | |

| db/db mice | Acute administration of 9-PAHSA | Slightly improved glucose tolerance with a reduced area under the glucose excursion curve. | ||

| Insulin Sensitivity | HFD-induced diabetic mice | 30 mg/kg/day S-9-PAHSA for 4 weeks | Improved insulin sensitivity. | |

| HFD-fed mice | Chronic 9-PAHSA treatment | Enhanced insulin action to suppress endogenous glucose production. | ||

| Insulin and GLP-1 Secretion | Aged, glucose-intolerant chow-fed mice | Single oral dose of 9-PAHSA | Stimulated glucagon-like peptide-1 (GLP-1) and insulin secretion. | |

| Adipose Tissue Inflammation | HFD-induced obese, insulin-resistant mice | 9-PAHSA administration | Decreased adipose tissue inflammation. |

Table 2: In Vitro Effects of 9-PAHSA on Cellular Models

| Parameter | Cell Line | Treatment Details | Key Findings | Reference |

| Glucose Uptake | 3T3-L1 adipocytes | 20µM 9-PAHSA for 6 days | Increased insulin-stimulated glucose uptake. | |

| 3T3-L1 adipocytes | 9-PAHSA treatment | Enhanced insulin-stimulated glucose transport by promoting GLUT4 translocation to the plasma membrane. | ||

| GLP-1 Secretion | STC-1 enteroendocrine cells | Dose-dependent treatment with 9-PAHSA | Stimulated GLP-1 secretion. | |

| Anti-inflammatory Effects | RAW 264.7 macrophages | 10 µmol/L 9-PAHSA | Attenuated LPS-induced inflammation. | |

| Bone-marrow-derived dendritic cells (BMDCs) | 40 µM 9-PAHSA | Blocked LPS-induced maturation and activation. |

Signaling Pathways and Molecular Mechanisms

This compound exerts its effects on insulin sensitivity through multiple signaling pathways, with the G-protein coupled receptor 120 (GPR120) playing a central role.

GPR120-Mediated Signaling

9-PAHSA acts as a ligand for GPR120, a receptor expressed in adipocytes, macrophages, and enteroendocrine cells. Activation of GPR120 by 9-PAHSA in adipocytes enhances insulin-stimulated glucose uptake by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.

Caption: GPR120-mediated signaling cascade initiated by this compound.

Anti-inflammatory Action

Chronic low-grade inflammation is a key contributor to insulin resistance. 9-PAHSA exhibits potent anti-inflammatory properties by inhibiting inflammatory pathways. In macrophages, 9-PAHSA can attenuate the activation of the NF-κB pathway induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. This leads to a reduction in the production of pro-inflammatory cytokines.

Caption: Anti-inflammatory action of this compound via GPR120.

Regulation of Glycolipid Metabolism

Recent studies suggest that this compound can also regulate glycolipid metabolism by enhancing autophagy and upregulating the PI3K/AKT signaling pathway. Upregulation of the PI3K/AKT pathway is a critical step in the insulin signaling cascade that leads to glucose uptake and utilization.

Caption: this compound's influence on the PI3K/AKT pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline key experimental protocols.

In Vivo Animal Studies

Mouse Model of High-Fat Diet-Induced Diabetes:

-

Animals: Male C57BL/6 mice, 10-12 weeks old.

-

Diet: High-fat diet (60% fat, 20% carbohydrate, 20% protein) for 5 months to induce diabetes-associated cognitive impairment.

-

Treatment: After 4 months on the HFD, mice receive a daily oral gavage of this compound solution (30 mg/kg/day) for 4 weeks.

-

Assessments:

-

Fasting Blood Glucose: Measured weekly from tail vein blood.

-

Glucose Tolerance Test (GTT): Mice are fasted overnight and then administered an intraperitoneal injection of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours and then administered an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

-

db/db Mouse Model:

-

Animals: Male db/db mice.

-

Treatment: Gavaged with 50 mg/kg 9-PAHSA for 4 weeks.

-

Assessments: Blood glucose levels and oral glucose tolerance tests are performed.

In Vitro Cellular Assays

Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes:

-

Cell Culture: Differentiated 3T3-L1 adipocytes (7-14 days post-differentiation) are treated with 20µM 9-PAHSA or vehicle (DMSO) for 6 days.

-

Assay:

-

Cells are incubated in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.

-

Incubate in KRH buffer containing test compounds ± insulin for 25 minutes.

-

Add 1 µCi of [3H]deoxy-glucose/100 µM of 2-deoxyglucose solution.

-

After 5 minutes, remove the KRH buffer and wash the cells.

-

Lyse the cells and measure radioactivity using a scintillation counter.

-

GLP-1 Secretion Assay in STC-1 Cells:

-

Cell Culture: STC-1 enteroendocrine cells are cultured under standard conditions.

-

Assay: Cells are treated with varying concentrations of 9-PAHSA, and the supernatant is collected to measure GLP-1 levels using an ELISA kit.

Quantification of 9-PAHSA in Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomer Separation:

-

Sample Preparation: Lipid extraction from tissues or plasma.

-

Chromatography: A Lux 3 µm Cellulose-3 chiral column is used to separate R- and S-9-PAHSA.

-

Mobile Phase: Isocratic flow of methanol/water/formic acid (96:4:0.1).

-

Detection: Mass spectrometry in negative ionization mode. R-9-PAHSA and S-9-PAHSA exhibit distinct retention times, allowing for their individual quantification.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a novel endogenous lipid that holds significant promise as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Its ability to improve insulin sensitivity through multiple mechanisms, including GPR120 activation, anti-inflammatory effects, and modulation of key metabolic signaling pathways, makes it an attractive candidate for further drug development.

Future research should focus on:

-

Elucidating the precise enzymes and pathways involved in the endogenous biosynthesis and degradation of this compound.

-

Conducting comprehensive preclinical studies to evaluate the long-term efficacy and safety of this compound.

-

Exploring the therapeutic potential of this compound in other inflammatory and metabolic diseases.

-

Developing potent and selective synthetic analogs of this compound with improved pharmacokinetic properties.

The continued investigation of this compound and other FAHFAs will undoubtedly provide valuable insights into lipid signaling and may pave the way for novel therapeutic strategies to combat the growing epidemic of metabolic diseases.

References

- 1. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

The Interaction of 9(S)-PAHSA with GPR120: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Interaction of 9(S)-Hydroxy-10-palmitoyloxystearic acid (9(S)-Pahsa) with G-protein coupled receptor 120 (GPR120), tailored for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular interactions between the endogenous lipid this compound and its receptor, GPR120. It details the quantitative aspects of this interaction, outlines experimental protocols for its study, and illustrates the key signaling pathways involved.

Quantitative Analysis of this compound Interaction with GPR120

The interaction of this compound with GPR120 has been characterized by its agonistic activity, demonstrating its ability to activate the receptor and initiate downstream signaling. The following table summarizes the available quantitative data from functional assays. A specific binding affinity (Kd) for this compound to GPR120 has not been prominently reported in the reviewed literature.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 19 µM | β-Arrestin Recruitment | Recombinant cell lines | [1] |

| EC50 | 6.2 µM | Calcium Mobilization | HEK293 cells expressing GPR40 (assay principle applicable to GPR120) | |

| Efficacy | ~23% of baseline | β-Arrestin Recruitment | Recombinant cell lines | [1] |

Note: The efficacy of ~23% of baseline signal indicates weak agonism in the β-arrestin recruitment assay format used in the cited study. The maximal efficacy (Emax) relative to a standard GPR120 agonist has not been explicitly quantified in the reviewed literature.

Signaling Pathways of GPR120 Activated by this compound

Upon binding of this compound, GPR120 activates two primary signaling pathways: the Gq-mediated pathway, which leads to metabolic effects, and the β-arrestin-2-mediated pathway, which is responsible for its anti-inflammatory actions.

Gq-Mediated Signaling Pathway

Activation of the Gq alpha subunit of the heterotrimeric G-protein initiates a cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is primarily associated with the metabolic effects of GPR120 activation, such as enhanced glucose uptake.[2][3]

β-Arrestin-2-Mediated Anti-Inflammatory Pathway

The anti-inflammatory effects of this compound are mediated through the recruitment of β-arrestin-2 to the activated GPR120. The GPR120/β-arrestin-2 complex then interferes with the pro-inflammatory signaling cascade by preventing the interaction of TAK1-binding protein 1 (TAB1) with TGF-β-activated kinase 1 (TAK1). This inhibition blocks the downstream activation of the NF-κB and JNK pathways, ultimately reducing the production of inflammatory cytokines.[2]

Experimental Protocols

Detailed methodologies for key in vitro assays to characterize the interaction of this compound with GPR120 are provided below.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to GPR120 upon agonist stimulation, a hallmark of activation for many GPCRs. The PathHunter® assay from DiscoveRx is a common platform for this purpose.

Materials:

-

PathHunter® CHO-K1 GPR120S β-arrestin-1 cell line (e.g., CVCL_KX27) or similar.

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).

-

This compound stock solution (in ethanol or DMSO).

-

Reference GPR120 agonist (e.g., TUG-891).

-

PathHunter® Detection Reagents.

-

White-walled, 384-well microplates.

-

Luminescence plate reader.

Protocol:

-

Cell Plating: Seed the PathHunter® CHO-K1 GPR120 cells in white-walled, 384-well microplates at a density of 2,500-5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. The final solvent concentration should be kept constant (e.g., ≤ 0.1% ethanol).

-

Agonist Stimulation: Add 5 µL of the diluted compounds to the respective wells. For control wells, add 5 µL of assay buffer with the corresponding solvent concentration.

-

Incubation: Incubate the plate for 90-180 minutes at 37°C.

-

Detection: Equilibrate the plate to room temperature. Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add the detection reagent to each well and incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the relative luminescence units (RLU) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 values.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following the activation of the Gq pathway by this compound.

Materials:

-

HEK293 cells stably or transiently expressing human GPR120.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotics).

-

This compound stock solution (in DMSO).

-

Reference GPR120 agonist (e.g., GW9508).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Plating: Seed the GPR120-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C, protected from light.

-

Cell Washing: Gently wash the cells with assay buffer containing probenecid to remove extracellular dye.

-

Compound Plate Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

-

Data Acquisition: Place the cell plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 490/525 nm). Establish a stable baseline fluorescence reading for each well.

-

Agonist Injection and Measurement: Program the instrument to inject the compounds from the compound plate into the cell plate and immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).

-

Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow for Characterizing this compound Interaction with GPR120

The following diagram outlines a logical workflow for the comprehensive characterization of this compound as a GPR120 ligand.

References

An In-depth Technical Guide to 9(S)-PAHSA Regulation of the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) in the regulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound is an endogenous lipid with demonstrated anti-inflammatory and insulin-sensitizing properties, making it a molecule of significant interest for therapeutic development in metabolic diseases and related complications.

Core Mechanism of Action

This compound exerts its regulatory effects on the PI3K/AKT/mTOR pathway primarily through the activation of G-protein coupled receptors (GPCRs), including GPR120 and GPR40. Upon binding of this compound, these receptors initiate a downstream signaling cascade that leads to the activation of PI3K. This activation is a critical step, as the PI3K/AKT/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is implicated in a variety of diseases, including type 2 diabetes, cardiovascular disease, and cancer. The ability of this compound to modulate this pathway highlights its therapeutic potential.

Quantitative Data on Pathway Modulation

The following tables summarize the quantitative effects of this compound on key proteins within the PI3K/AKT/mTOR pathway, as determined by Western blot analysis in various studies.

Table 1: In Vivo Effects of this compound on PI3K/AKT/mTOR Pathway Protein Expression and Phosphorylation in Mouse Hippocampus

| Protein | Treatment Group | Relative Expression/Phosphorylation Level (Normalized to Control) | Reference |

| PI3K | High-Fat Diet (HFD) | Decreased | [1] |

| HFD + this compound | Partially Restored | [1] | |

| p-PI3K | HFD | Increased | [1] |

| HFD + this compound | Significantly Decreased | [1] | |

| AKT | HFD | Decreased | [1] |

| HFD + this compound | Partially Restored | ||

| p-AKT | HFD | Increased | |

| HFD + this compound | Significantly Decreased | ||

| mTOR | HFD | Decreased | |

| HFD + this compound | Partially Restored | ||

| p-mTOR | HFD | Increased | |

| HFD + this compound | Significantly Decreased |

Data is qualitative or semi-quantitative as presented in the source. "Partially Restored" indicates a return towards the levels observed in the normal diet group. "Increased" and "Decreased" are relative to the normal diet group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

Caption: this compound signaling through the PI3K/AKT/mTOR pathway.

Caption: General experimental workflows for studying this compound.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on the PI3K/AKT/mTOR pathway.

In Vivo Model of Type 2 Diabetes

-

Animal Model : Male C57BL/6 mice are typically used.

-

Induction of Diabetes : A high-fat diet (HFD) is provided for a specified period (e.g., 4 months) to induce insulin resistance. In some models, this is followed by a low-dose injection of streptozotocin (STZ) to model beta-cell dysfunction.

-

This compound Administration : this compound is administered, often by daily oral gavage, at doses ranging from low to high (e.g., 30-50 mg/kg/day) for a defined treatment period (e.g., 4 weeks).

-

Metabolic Phenotyping :

-

Glucose and Insulin Tolerance Tests (GTT and ITT) : To assess whole-body glucose metabolism and insulin sensitivity.

-

Blood Glucose and Insulin Levels : Measured from tail vein blood samples using a glucometer and ELISA kits, respectively.

-

-

Tissue Collection and Preparation : At the end of the study, tissues of interest (e.g., hippocampus, liver, adipose tissue) are collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Cell Culture and In Vitro Treatment

-

Cell Lines : A variety of cell lines can be used depending on the research question, including:

-

SH-SY5Y cells : A human neuroblastoma cell line used to model neuronal effects.

-

3T3-L1 adipocytes : A mouse cell line used to study adipocyte differentiation and glucose uptake.

-

HepG2 cells : A human liver cancer cell line used to model hepatic metabolism.

-

-

Culture Conditions : Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.

-

Induction of "Diabetic" Environment : To mimic diabetic conditions in vitro, cells can be incubated in high glucose and high fatty acid medium.

-

This compound Treatment : Cells are treated with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for different durations (e.g., 6, 12, 24 hours).

Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation

-

Protein Extraction : Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT (Ser473), mTOR, p70S6K, and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle : ELISA is used to quantify the concentration of specific proteins, such as insulin and glucagon-like peptide-1 (GLP-1), in serum or cell culture supernatants.

-

Procedure :

-

Microtiter plates are pre-coated with a capture antibody specific for the target protein.

-

Standards and samples are added to the wells and incubated.

-

A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is added, and the color development is proportional to the amount of bound protein.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

-

The concentration of the target protein in the samples is determined by comparison to a standard curve.

-

Conclusion

This compound is a promising endogenous lipid that favorably modulates the PI3K/AKT/mTOR pathway. Its ability to be administered orally and its positive effects on insulin sensitivity and related signaling cascades make it a strong candidate for further investigation in the development of novel therapeutics for metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

The Anti-Diabetic and Anti-Inflammatory Potential of FAHFAs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential for metabolic and inflammatory diseases.[1][2][3] Discovered relatively recently, these molecules have been shown to exert potent anti-diabetic and anti-inflammatory effects in various preclinical models.[4][5] This technical guide provides an in-depth overview of the core scientific findings related to the bioactivity of FAHFAs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Quantitative Effects of FAHFAs on Metabolic and Inflammatory Parameters

The biological activity of FAHFAs is highly dependent on their specific isomeric structure, including the identity of the fatty acid and the hydroxy fatty acid, as well as the position of the ester linkage. The following tables summarize the quantitative effects of various FAHFA isomers on key metabolic and inflammatory endpoints.

Table 1: Anti-Diabetic Effects of FAHFA Isomers

| FAHFA Isomer | Model System | Key Parameter | Observed Effect | Reference |

| 5-PAHSA & 9-PAHSA | High-Fat Diet-Fed Mice | Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | |

| High-Fat Diet-Fed Mice | Ambient Glycemia | Lowered blood glucose levels | ||

| Aged, Chow-Fed Mice | Glucose-Stimulated Insulin Secretion (GSIS) | Augmented insulin secretion | ||

| MIN6 Pancreatic β-cells | Glucose-Stimulated Insulin Secretion (GSIS) | Potentiated GSIS | ||

| Human Islets | Glucose-Stimulated Insulin Secretion (GSIS) | Potentiated GSIS | ||

| 3T3-L1 Adipocytes | Insulin-Stimulated Glucose Uptake | Potentiated glucose uptake | ||

| Various PAHSA, POHSA, OAHSA, SAHSA Isomers | MIN6 Pancreatic β-cells | Glucose-Stimulated Insulin Secretion (GSIS) | Potentiated GSIS (isomer-specific) | |

| Human Islets | Glucose-Stimulated Insulin Secretion (GSIS) | Potentiated GSIS (isomer-specific) |

PAHSA: Palmitic Acid Hydroxy Stearic Acid; POHSA: Palmitoleic Acid Hydroxy Stearic Acid; OAHSA: Oleic Acid Hydroxy Stearic Acid; SAHSA: Stearic Acid Hydroxy Stearic Acid.

Table 2: Anti-Inflammatory Effects of FAHFA Isomers

| FAHFA Isomer | Model System | Inflammatory Stimulus | Key Parameter | Observed Effect | Reference |

| 9-PAHSA | Adipose Tissue Macrophages (in vivo) | High-Fat Diet | Pro-inflammatory Cytokine Production | Attenuated | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokine Production | Reduced | ||

| Various FAHFA Isomers | Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | TNFα Secretion | Inhibited (isomer-specific) | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | TNFα Secretion | Inhibited (isomer-specific) | ||

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | IL-6 Secretion | Inhibited (isomer-specific) |

TNFα: Tumor Necrosis Factor alpha; IL-6: Interleukin-6.

II. Key Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the anti-diabetic and anti-inflammatory effects of FAHFAs.

A. In Vivo Assessment of Glucose Homeostasis

1. Oral Glucose Tolerance Test (OGTT) in Mice

-

Objective: To assess the ability of an animal to clear a glucose load from the blood, providing an indication of overall glucose tolerance.

-

Procedure:

-

Fast mice for 6 hours prior to the test, with free access to water.

-